molecular formula C5H12NO4P B1203652 Glufosinate-P CAS No. 35597-44-5

Glufosinate-P

Cat. No. B1203652
CAS RN: 35597-44-5
M. Wt: 181.13 g/mol
InChI Key: IAJOBQBIJHVGMQ-UHFFFAOYSA-N
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Description

Glufosinate-P, chemically known as 2-amino-4-[(hydroxy)methylphosphinyl]butanoic acid, is a broad-spectrum herbicide used worldwide. It is synthesized from 2-chloroethyl methylvinylphosphinate via successive hydroformylation–amidocarbonylation processes. Glufosinate-P inhibits glutamine synthetase, a key enzyme in nitrogen metabolism, leading to ammonia accumulation and plant death (Sakakura, Huang, & Tanaka, 1991).

Synthesis Analysis

The synthesis of Glufosinate-P involves the hydroformylation of 2-chloroethyl methylvinylphosphinate catalyzed by Co2(CO)8 in methanol, producing 2-chloroethyl (3,3-dimethoxypropyl)methylphosphinate. This intermediate undergoes cobalt-catalyzed amidocarbonylation to afford N-acylglufosinic acid methyl ester, which, upon hydrolysis under acidic conditions, yields Glufosinate-P quantitatively (Sakakura et al., 1991).

Molecular Structure Analysis

Glufosinate-P is an analogue of glutamic acid, also known as phosphinothricin. Its structure includes a phosphinic acid group, making it a potent inhibitor of glutamine synthetase due to its structural similarity to glutamate. The molecular interactions and protonation states of Glufosinate in aqueous solutions have been thoroughly studied, revealing that its first protonation site occurs on the nitrogen atom in the amino group (Li et al., 2018).

Chemical Reactions and Properties

Glufosinate-P acts by inhibiting the enzyme glutamine synthetase, leading to an accumulation of ammonia and glutamate. This disruption in amino acid metabolism and photorespiration results in the generation of reactive oxygen species (ROS) and plant death. The chemical also demonstrates synergistic effects with other herbicides, enhancing their activity through a complex mechanism involving glutamate and protoporphyrin accumulation (Takano et al., 2020).

Physical Properties Analysis

The physical properties of Glufosinate-P, such as solubility and stability, are influenced by its molecular structure. It forms complexes with metal ions found in groundwater, indicating its potential mobility and interaction in various environmental settings. These complexes are more soluble in water compared to its analogues, suggesting a distinct behavior in aquatic environments (Ambrose & Hoggard, 1989).

Chemical Properties Analysis

Glufosinate-P's chemical properties, particularly its mode of action as a herbicide, highlight its unique role in agricultural practices. It is a natural amino acid with herbicidal properties, discovered as a component of the tripeptide L-phosphinothricyl-L-alanyl-L-alanin in Streptomyces species. Its herbicidal action, based on glutamine synthetase inhibition, leads to a rapid accumulation of ammonia, disrupting nitrogen metabolism and photosynthesis in plants (Hoerlein, 1994).

Scientific Research Applications

  • Immunotoxic Effects on Aquatic Organisms : Glufosinate-ammonium exposure to zebrafish embryos showed immunotoxic effects, including decreased survival rates and morphological malformations. This study highlighted significant changes in gene expression levels related to metabolism, redox, and immunity in zebrafish upon exposure (Xiong et al., 2019).

  • Impact on Nitrogen Assimilation in Marine Diatoms : Research on the marine diatom Phaeodactylum tricornutum revealed that glufosinate affects key enzymes related to nitrogen assimilation and disrupts chloroplast structure, ultimately inhibiting growth (Xie et al., 2014).

  • Quantitative Analysis in Biological Samples : A new HPLC method was developed for quantifying glufosinate in human serum and urine, indicating the relevance of monitoring glufosinate levels in biological systems (Hori et al., 2002).

  • Enhancing Activity of Protoporphyrinogen Oxidase Inhibitors : A study found that glufosinate enhances the activity of protoporphyrinogen oxidase inhibitors, offering insights into the synergistic effects of different herbicide mechanisms (Takano et al., 2020).

  • Distribution and Metabolism in Transgenic Crops : Examination of the distribution and metabolism of glufosinate in transgenic maize and oilseed rape highlighted the presence of metabolites and unchanged herbicide in plants (Ruhland et al., 2004).

  • Review of Glufosinate's Use and Toxicology : A comprehensive review covered the increasing use of glufosinate, its mode of action, environmental degradation, and toxicological concerns (Takano & Dayan, 2020).

  • Effects on Antioxidant Enzymes in Algae : Research on the unicellular green alga Chlorella vulgaris indicated that glufosinate exposure affects antioxidant enzyme activities and disrupts chloroplast ultrastructure (Qian et al., 2008).

  • Uptake and Membrane Potential Changes : A study on Lemna gibba demonstrated that glufosinate uptake is stimulated by light and can affect membrane potential, indicating its impact on plant physiology (Ullrich et al., 1990).

  • Neurotoxic Effects from Chronic Exposure : MRI characterization of mouse brains after chronic exposure to glufosinate ammonium showed structural changes and potential neurotoxic effects (Même et al., 2009).

  • Impact on Neural Stem Cells : Exposure to glufosinate-ammonium disrupted the integrity of ependymal walls and altered neuro-glial differentiation in neural stem cells, highlighting potential neurotoxic effects (Feat-Vetel et al., 2018).

Safety And Hazards

Glufosinate-P can be harmful if swallowed or in contact with skin . It is toxic if inhaled and may damage fertility . It is suspected of damaging the unborn child . Therefore, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .

properties

IUPAC Name

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOBQBIJHVGMQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020544
Record name Glufosinate-P
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Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glufosinate-P

CAS RN

35597-44-5
Record name Phosphinothricin
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Record name Glufosinate-P
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Record name (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
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Record name GLUFOSINATE-P
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Synthesis routes and methods

Procedure details

Where more than one trait are introgressed into inbred sweet corn line R398D, it is preferred that the specific genes are all located at the same genomic locus in the donor, non-recurrent parent, preferably, in the case of transgenes, as part of a single DNA construct integrated into the donor's genome. Alternatively, if the genes are located at different genomic loci in the donor, non-recurrent parent, backcrossing allows to recover all of the morphological and physiological characteristics of inbred sweet corn line R398D in addition to the multiple genes in the resulting sweet corn inbred line. The genes responsible for a specific, single gene trait are generally inherited through the nucleus. Known exceptions are, e.g. the genes for male sterility, some of which are inherited cytoplasmically, but still act as single gene traits. In a preferred embodiment, a transgene to be introgressed into sweet corn inbred line R398D is integrated into the nuclear genome of the donor, non-recurrent parent. In another preferred embodiment, a transgene to be introgressed into sweet corn inbred line R398D is integrated into the plastid genome of the donor, non-recurrent parent. In a preferred embodiment, a plastid transgene comprises one gene transcribed from a single promoter or two or more genes transcribed from a single promoter. In a preferred embodiment, a transgene whose expression results or contributes to a desired trait to be transferred to sweet corn inbred line R398D comprises a virus resistance trait such as, for example, a MDMV strain B coat protein gene whose expression confers resistance to mixed infections of maize dwarf mosaic virus and maize chlorotic mottle virus in transgenic maize plants (Murry et al. Biotechnology (1993) 11:1559-64, incorporated herein by reference). In another preferred embodiment, a transgene comprises a gene encoding an insecticidal protein, such as, for example, a crystal protein of Bacillus thuringiensis or a vegetative insecticidal protein from Bacillus cereus, such as VIP3 (see for example Estruch et al. Nat Biotechnol (1997) 15:137-41, incorporated herein by reference). In a preferred embodiment, an insecticidal gene introduced into inbred sweet corn line R398D is a Cry1Ab gene or a portion thereof, for example introgressed into sweet corn inbred line R398D from a maize line comprising a Bt-11 event as described in U.S. application Ser. No. 09/042,426, incorporated herein by reference, or from a maize line comprising a 176 event as described in Koziel et al. (1993) Biotechnology 11: 194-200, incorporated herein by reference. In yet another preferred embodiment, a transgene introgressed into sweet corn inbred line R398D comprises a herbicide tolerance gene. For example, expression of an altered acetohydroxyacid synthase (AHAS) enzyme confers upon plants tolerance to various imidazolinone or sulfonamide herbicides (U.S. Pat. No. 4,761,373, incorporated herein by reference). In another preferred embodiment, a non-transgenic trait conferring tolerance to imidazolinones is introgressed into sweet corn inbred line R398D (e.g a "IT" or "IR" trait). U.S. Pat. No. 4,975,374, incorporated herein by reference, relates to plant cells and plants containing a gene encoding a mutant glutamine synthetase (GS) resistant to inhibition by herbicides that are known to inhibit GS, e.g. phosphinothricin and methionine sulfoximine. Also, expression of a Streptomyces bar gene encoding a phosphinothricin acetyl transferase in maize plants results in tolerance to the herbicide phosphinothricin or glufosinate (U.S. Pat. No. 5,489,520, incorporated herein by reference). U.S. Pat. No. 5,013,659, incorporated herein by reference, is directed to plants that express a mutant acetolactate synthase (ALS) that renders the plants resistant to inhibition by sulfonylurea herbicides. U.S. Pat. No. 5,162,602, incorporated herein by reference, discloses plants tolerant to inhibition by cyclohexanedione and aryloxyphenoxypropanoic acid herbicides. The tolerance is conferred by an altered acetyl coenzyme A carboxylase(ACCase). U.S. Pat. No. 5,554,798, incorporated herein by reference, discloses transgenic glyphosate tolerant maize plants, which tolerance is conferred by an altered 5-enolpyruvyl-3-phosphoshikimate (EPSP) synthase gene. Also, tolerance to a protoporphyrinogen oxidase inhibitor is achieved by expression of a tolerant protoporphyrinogen oxidase enzyme in plants (U.S. Pat. No. 5,767,373, incorporated herein by reference).
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sulfonamide
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imidazolinones
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phosphinothricin acetyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
472
Citations
F Wang, Q Lin, X Shi, Y Li, P Deng, Y Zhang, D Hu - Food Chemistry: X, 2022 - Elsevier
… low-dose NAG amounts in the glufosinate-P exposure solution on the 14 days were 0.027 mg/kg and 0.014 mg/kg, respectively. Glufosinate-P always creates more metabolites (NAG …
Number of citations: 1 www.sciencedirect.com
L Chen, S Kong, G Wang, X Yan, X Zhang, X Kong… - Water, 2022 - mdpi.com
… This study developed an analytical method to quantify glufosinate-P-ammonium (GLUF-P) in farmland soil using a reversed-phase high-performance liquid chromatography (HPLC) …
Number of citations: 5 www.mdpi.com
G Jia, J Xu, X Long, SJ Ge, L Chen, D Hu… - Journal of agricultural …, 2019 - ACS Publications
Two enantiomers of glufosinate were separated under reverse-phase conditions on a chiral crown stationary phase (CROWNPAK CR(+)). An efficient and reliable chiral analytical …
Number of citations: 19 pubs.acs.org
H Köcher - The BCPC Conference: Weeds, 2001, Volume 1 and …, 2001 - cabdirect.org
Research work dealing with the effect of environmental factors on the activity of the foliar-acting herbicide glufosinate is reviewed. High light intensities at and after glufosinate …
Number of citations: 7 www.cabdirect.org
EJ Park, A Adhikari, LR Kim, EH Kwon, KY Kim… - Weed&Turfgrass …, 2021 - dbpia.co.kr
… Our results showed that, Glufosinate P … of glufosinate P could minimize 94% growth rate of L. amplexicaule. Hence, the current results recommend two-fold application of glufosinate P …
Number of citations: 2 www.dbpia.co.kr
M Ichihara, T Tominaga, M Yamashita… - Japan Agricultural …, 2020 - jstage.jst.go.jp
… ha-1), glufosinate (1.00 kg ai ha-1), glufosinate-P-sodium (0.63 kg ai ha-1), and quizalofop… Japan (glyphosate-potassium, glufosinate, and glufosinate-P-sodium) were used in this study. …
Number of citations: 1 www.jstage.jst.go.jp
LR Kim, EJ Park, A Adhikari, JW Kim, IJ Lee - Weed&Turfgrass Science, 2020 - dbpia.co.kr
… Approximately, 93% control valuewas achieved in post-emergence control with glufosinate P one… persica could be effectively managed with the lower dose of glufosinate P, alachlor and …
Number of citations: 1 www.dbpia.co.kr
M Preti, M Scannavini - Informatore Agrario, 2016 - cabdirect.org
In field studies conducted in Faenza (Emilia Romagna, Italy), in 2015, to evaluate the efficacy of glufosinate-P-ammonium application for weed control in peach and pear. Results …
Number of citations: 0 www.cabdirect.org
LZ Niu, WJ Gui, GN Zhu - Acta Agriculturae Zhejiangensis, 2010 - cabdirect.org
To evaluate the chemical behavior of glufosinate in water, as well as its toxicity to aquatic organism, the hydrolysis properties at different temperatures and different pH values, the …
Number of citations: 11 www.cabdirect.org
SN White, SK Kumar - Weed Technology, 2017 - cambridge.org
Sheep and hair fescue are perennial, tuft forming grasses that spread by seed and form dense sods in wild blueberry fields. These sods compete with the crop for resources and hinder …
Number of citations: 21 www.cambridge.org

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